1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with a suitable nitrile under acidic or basic conditions.
Coupling with quinazoline: The 1,2,4-oxadiazole intermediate is then coupled with a quinazoline derivative through a nucleophilic substitution reaction.
Final modifications: The final product is obtained after purification and characterization using techniques such as recrystallization, chromatography, and spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione: Similar in structure but with different substituents.
Quinazoline derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C25H19ClN4O3 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-16-10-12-17(13-11-16)14-30-24(31)19-7-3-5-9-21(19)29(25(30)32)15-22-27-23(28-33-22)18-6-2-4-8-20(18)26/h2-13H,14-15H2,1H3 |
InChI Key |
XCRZTNPFGGSGHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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